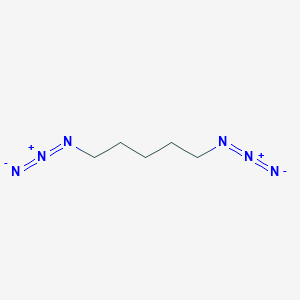

1,5-Diazidopentane

Overview

Description

1,5-Diazidopentane is a linker with two azide groups . It has a molecular formula of C5H10N6 . The compound contains several functional groups and has a total of 20 bonds, including 10 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 2 double bonds, and 2 triple bonds .

Synthesis Analysis

This compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . It has been used in the synthesis of pH-responsive diblock copolymers with cadaverine side groups . The compound has also been involved in the first synthesis of macrocyclic furanolabdanoids via cycloaddition of diacetylenic derivatives of lambertianic acid .Molecular Structure Analysis

The molecular structure of this compound consists of 10 Hydrogen atoms, 5 Carbon atoms, and 6 Nitrogen atoms . It has an average mass of 154.173 Da and a mono-isotopic mass of 154.096695 Da .Chemical Reactions Analysis

The azide group in this compound is highly reactive and can be used in a variety of chemical reactions, including click chemistry and bioconjugation . Due to its highly reactive nature, this compound is commonly used as a crosslinker or linker molecule in biological and chemical applications .Physical and Chemical Properties Analysis

This compound has 6 H bond acceptors and 0 H bond donors. It has 6 freely rotating bonds and no violations of the Rule of 5 . The compound has an ACD/LogP value of 1.23 and an ACD/LogD value of 2.00 at both pH 5.5 and pH 7.4 . Its polar surface area is 25 Å^2 .Scientific Research Applications

Synthesis and Kinetics

1,5-Diazidopentane has been synthesized for various applications in scientific research. The kinetic equation for its synthesis using diethylnitramine dinitrate and sodium azide as starting materials has been established, providing insights into the reaction rate and temperature effects (Ding Feng, 2011).

Solubility and Compatibility

The solubility parameter of this compound has been determined, showing its compatibility with various solvents. This information is crucial for its application in different chemical reactions and formulations (Ji Yue-pin, 2013).

Material Science and Propellants

This compound has been used in material science, particularly in improving the mechanical properties of energetic materials and propellants. Molecular dynamics simulations have demonstrated its effectiveness as a plasticizer in various composites, enhancing their mechanical properties (Junqing Yang, X. Gong, & Guixiang Wang, 2015).

Safety and Stability

Studies have also focused on the safety and stability parameters of this compound. Experiments involving heat and mechanical stimulus have been conducted to assess its response under different levels of stimulus, crucial for handling and storage in various industrial applications (Ren Song-tao, 2011).

Theoretical Investigations

Theoretical studies have been carried out to understand the plasticizing effect of this compound on materials like nitrocellulose. These studies offer insights into its applications in modifying mechanical properties and interactions at the molecular level (Junqing Yang, X. Gong, & Guixiang Wang, 2014).

Application in High-energy Gun Propellants

This compound has been utilized in high-energy gun propellant formulations, demonstrating its potential to enhance ballistic performance. The incorporation of this compound in propellant compositions has shown promising results in terms of performance and mechanical properties compared to non-energetic plasticizers (R. S. Damse & Amarjit Singh, 2009).

Mechanism of Action

- 1,5-Diazidopentane is a compound with two azide groups. Its primary targets are not well-documented in the literature. However, it serves as a linker that can react with alkyne, BCN (bicyclo[6.1.0]nonyne), and DBCO (dibenzocyclooctyne) via Click Chemistry to yield a stable triazole linkage .

Target of Action

Biochemical Analysis

Biochemical Properties

1,5-Diazidopentane plays a role in biochemical reactions as a linker molecule. It can be used to link different molecules together, such as proteins or nucleic acids, and can also be used to modify the surface properties of materials . The nature of these interactions is primarily covalent bonding, resulting from the reaction of the azide groups in this compound with alkyne, BCN, or DBCO groups in other molecules .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a linker molecule. It can form stable triazole linkages with other molecules through Click Chemistry . This allows this compound to facilitate the formation of complex biomolecular structures, potentially influencing enzyme activity, gene expression, and other molecular processes.

Metabolic Pathways

It is synthesized via a biosynthetic pathway branching off the tricarboxylic acid cycle . The synthesis requires pyruvate, ammonium molecules, and NADPH .

Properties

IUPAC Name |

1,5-diazidopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N6/c6-10-8-4-2-1-3-5-9-11-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNNZOJHQVDYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447134 | |

| Record name | Pentane, 1,5-diazido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17607-21-5 | |

| Record name | Pentane, 1,5-diazido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

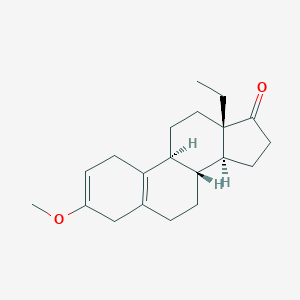

![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B195240.png)

![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B195246.png)

![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide](/img/structure/B195250.png)